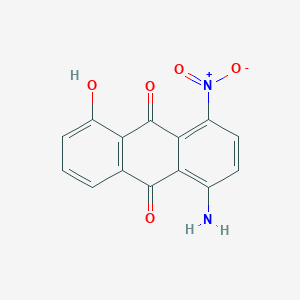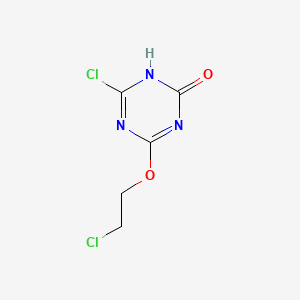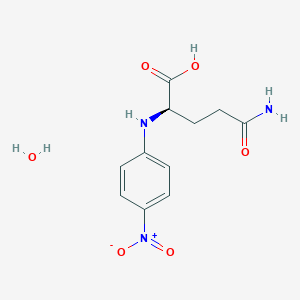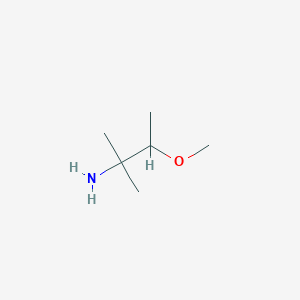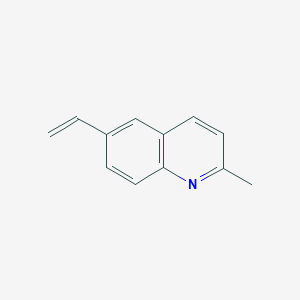![molecular formula C34H42O2S2 B13134052 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran is a complex organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in the development of organic semiconductors and photovoltaic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran typically involves multiple steps, starting with the preparation of the thiophene derivatives. The key steps include:
Formation of Thiophene Derivatives: The initial step involves the synthesis of thiophene derivatives through a series of reactions, including halogenation and alkylation.
Coupling Reactions: The thiophene derivatives are then coupled with furobenzofuran units using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds.
Wissenschaftliche Forschungsanwendungen
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran has a wide range of scientific research applications:
Organic Semiconductors: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photovoltaic Materials: It is a key component in the fabrication of organic photovoltaic cells, contributing to the efficiency of light absorption and charge transport.
Photocatalysis: The compound has shown potential in photocatalytic applications, particularly in the generation of hydrogen through water splitting.
Biological Applications: Research is ongoing to explore its potential use in biological systems, including as a fluorescent probe for imaging and sensing applications.
Wirkmechanismus
The mechanism of action of 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran involves its interaction with light and its ability to facilitate charge transfer processes. The compound’s unique structure allows it to absorb light efficiently and generate excitons, which can then be separated into free charge carriers. These charge carriers are transported through the material, making it an effective component in electronic and photovoltaic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]benzo[1,2-b4,5-b’]dithiophene: This compound is structurally similar and is also used in organic semiconductors and photovoltaic materials.
Poly[4,8-bis[5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b4,5-b’]dithiophene-2,6-diyl]: Another related compound used in polymer solar cells.
Uniqueness
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran stands out due to its furobenzofuran core, which imparts unique electronic properties and enhances its performance in various applications. Its ability to undergo diverse chemical reactions and its potential in photocatalytic applications further highlight its versatility and significance in scientific research.
Eigenschaften
Molekularformel |
C34H42O2S2 |
|---|---|
Molekulargewicht |
546.8 g/mol |
IUPAC-Name |
4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran |
InChI |
InChI=1S/C34H42O2S2/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2/h13-20,23-24H,5-12,21-22H2,1-4H3 |
InChI-Schlüssel |
QCIHRXJIZWVWIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC1=CC=C(S1)C2=C3C=COC3=C(C4=C2OC=C4)C5=CC=C(S5)CC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2,3'-Bipyridine]-2'-carbaldehyde](/img/structure/B13133990.png)
![3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13133993.png)
![4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine](/img/structure/B13133997.png)
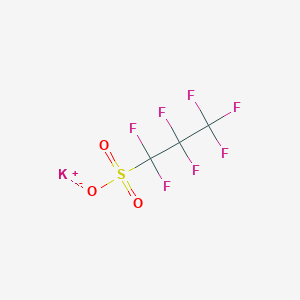
![5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13134006.png)

